molecular formula C10H14ClNS B8576852 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine

1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine

Cat. No. B8576852
M. Wt: 215.74 g/mol
InChI Key: RQMNOWUXNOAMKG-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

A solution of 2-(2-chlorothiophen-3-yl)ethanamine hydrochloride (3.00 g, 15.1 mmol, prepared as described in Example 329) in acetonitrile (30 mL) was treated with anhydrous potassium carbonate (7.50 g, 54.3 mmol), sodium iodide (5.45 g, 36.4) and 1,4-dibromo-butane (2.2 mL, 18 mmol). The resulting suspension was heated to reflux for 18 h, then cooled, filtered and concentrated to a dark brown oil. Purification by flash chromatography eluting with 1-5% (0.5 M ammonia in MeOH)/dichloromethane afforded the product as a colorless oil (0.45 g, 2.09 mmol, 14% yield). MS (M+H)+ 216.
Name
2-(2-chlorothiophen-3-yl)ethanamine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
14%

Identifiers

REACTION_CXSMILES
BrC1C([C:20]2[S:21][C:22]([Cl:30])=[C:23]([CH2:25][CH2:26][N:27]([CH3:29])[CH3:28])[CH:24]=2)=NC(NCCN2C(C)(C)C(=O)NC2=O)=NC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Br[CH2:40][CH2:41]CCBr>C(#N)C>[Cl:30][C:22]1[S:21][CH:20]=[CH:24][C:23]=1[CH2:25][CH2:26][N:27]1[CH2:28][CH2:41][CH2:40][CH2:29]1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-(2-chlorothiophen-3-yl)ethanamine hydrochloride
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)NCCN1C(NC(C1(C)C)=O)=O)C=1SC(=C(C1)CCN(C)C)Cl
Name
Quantity
7.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.45 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with 1-5% (0.5 M ammonia in MeOH)/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=CC1CCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.09 mmol
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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